Memantine-d6 N-β-D-Glucuronide

LC-MS/MS Isotope Dilution Pharmacokinetics

Memantine-d6 N-β-D-Glucuronide is a deuterated internal standard (SIL-IS) engineered for quantitative LC-MS/MS bioanalysis. Its +6 Da mass shift and near-identical physicochemical properties to the unlabeled metabolite enable precise isotope dilution mass spectrometry, correcting for matrix effects and extraction variability. Essential for pharmacokinetic studies, DDI assessments, and regulatory-compliant metabolite monitoring. Choose this certified reference standard to ensure method accuracy and reproducibility in complex biological matrices.

Molecular Formula C₁₈H₂₃D₆NO₆
Molecular Weight 361.46
Cat. No. B1158795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemantine-d6 N-β-D-Glucuronide
Synonyms3,5-(Dimethyl-d6)tricyclo[3.3.1.13,7]decan-1-amine β-D-Glucuronide; 
Molecular FormulaC₁₈H₂₃D₆NO₆
Molecular Weight361.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Memantine-d6 N-β-D-Glucuronide: A Stable Isotope-Labeled Analytical Reference Standard for Quantifying Memantine Glucuronidation


Memantine-d6 N-β-D-Glucuronide is a deuterated analog of the major N-glucuronide conjugate of memantine, a primary metabolite formed during the hepatic clearance of the Alzheimer's drug memantine [1]. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically engineered for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate measurement of memantine N-β-D-glucuronide in complex biological matrices [2]. Its synthesis incorporates six deuterium atoms on the dimethyladamantane moiety, resulting in a molecular formula of C₁₈H₂₃D₆NO₆ and a molecular weight of 361.46 g/mol, which provides a clear mass spectrometric distinction from the unlabeled analyte (MW 355.43 g/mol) .

Why Unlabeled Metabolite Standards Cannot Substitute for Memantine-d6 N-β-D-Glucuronide in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS, the accuracy of metabolite measurement is critically dependent on correcting for variable analyte recovery and pervasive matrix-induced ion suppression/enhancement [1]. While an unlabeled memantine N-β-D-glucuronide standard is essential for creating calibration curves, it cannot serve as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the endogenous metabolite being measured. Using a structurally similar but non-isotopic analog introduces variability due to differences in extraction efficiency and ionization response [2]. Conversely, Memantine-d6 N-β-D-Glucuronide, as a stable isotope-labeled version of the exact analyte, exhibits nearly identical physicochemical properties—including retention time and ionization efficiency—while its +6 Da mass shift allows for discrete and simultaneous detection via multiple reaction monitoring (MRM) [3]. This co-eluting SIL-IS is the only methodologically sound approach to achieve the precision and accuracy required for rigorous pharmacokinetic studies and regulatory-compliant bioanalysis [4].

Quantitative Differentiators: Memantine-d6 N-β-D-Glucuronide Performance Metrics vs. In-Class Alternatives


Isotopic Purity and Mass Spectrometric Resolution: d6-Glucuronide vs. Unlabeled Glucuronide

As a deuterated internal standard, Memantine-d6 N-β-D-Glucuronide provides a definitive +6.03 Da mass shift relative to the unlabeled memantine N-β-D-glucuronide analyte (MW 361.46 vs. 355.43) [1]. This mass difference is critical for baseline resolution in the mass spectrometer's first quadrupole (Q1) and ensures zero cross-talk between the analyte and internal standard MRM channels, a common issue with +3 Da deuterated analogs. The compound is supplied with a certified isotopic purity of ≥98%, a key specification that guarantees the internal standard signal is not confounded by unlabeled material, thereby ensuring the accuracy of the quantitative assay .

LC-MS/MS Isotope Dilution Pharmacokinetics

Chromatographic Co-Elution and Matrix Effect Correction: Deuterated vs. Structural Analog Internal Standard

The fundamental advantage of a stable isotope-labeled internal standard like Memantine-d6 N-β-D-Glucuronide is its near-identical chromatographic behavior to the target analyte. This ensures co-elution, which is essential for correcting for matrix-induced ion suppression or enhancement that varies across an LC gradient [1]. In contrast, a non-isotopic structural analog used as an internal standard may exhibit a different retention time and is subject to different degrees of ionization suppression, leading to inaccurate quantification. Validated LC-MS/MS methods for memantine in plasma, using a deuterated internal standard (Memantine-d6), have demonstrated excellent intra- and inter-day precision (1.4-7.8% RSD) and accuracy (95.6-99.8%), a performance benchmark that is unattainable with a non-co-eluting internal standard [2].

Bioanalysis Method Validation Matrix Effects

Stability and Storage: Defined Conditions for Reliable Long-Term Use

For a reference standard to be a reliable tool in long-term studies, its stability must be well-characterized and guaranteed. Memantine-d6 N-β-D-Glucuronide is specified for storage at 2-8°C, a condition that ensures its chemical integrity over time [1]. In contrast, while the unlabeled glucuronide is known to be stable under similar conditions , the deuterated analog's stability is critical to prevent deuterium/hydrogen exchange, which would compromise its utility as an internal standard. The compound is provided as a neat, white solid, a physical form that is generally more stable and easier to handle for precise weighing than a solution, minimizing degradation and concentration changes due to solvent evaporation [2].

Reference Standard Stability Quality Control

High-Impact Application Scenarios for Memantine-d6 N-β-D-Glucuronide Based on Verified Differentiators


Validated LC-MS/MS Method Development for Pharmacokinetic Profiling of Memantine

This is the primary application for Memantine-d6 N-β-D-Glucuronide. When developing a bioanalytical method to quantify the N-glucuronide metabolite of memantine in plasma or urine, this deuterated standard is an indispensable component [1]. Its +6 Da mass shift and high isotopic purity enable precise isotope dilution mass spectrometry, effectively correcting for sample-to-sample variability in extraction recovery and ionization efficiency. The resulting method can achieve the high standards of accuracy and precision required for regulatory submission, as demonstrated by validated methods for the parent drug that utilize a deuterated internal standard [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In studies designed to assess the impact of other drugs or genetic polymorphisms on memantine's primary metabolic pathway, N-glucuronidation, accurate quantification of the metabolite is crucial [3]. Memantine-d6 N-β-D-Glucuronide serves as the gold-standard internal standard for LC-MS/MS analysis of in vitro incubations (e.g., with human liver microsomes or recombinant UGT enzymes). This ensures that observed changes in metabolite formation are due to the biological variable under investigation and not analytical artifacts caused by matrix effects from the complex incubation mixtures .

Quality Control and Lot Release Testing of Memantine Drug Products

Pharmaceutical manufacturers and contract research organizations (CROs) require certified reference standards to monitor and quantify impurities and metabolites, such as the N-glucuronide, in both drug substance and drug product batches . Memantine-d6 N-β-D-Glucuronide, as a highly characterized and stable standard, can be employed in validated LC-MS methods to provide definitive identification and quantification of this specific metabolite, ensuring compliance with stringent pharmacopeial and regulatory specifications for product purity and stability .

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